molecular formula C15H10FNO3S B2426387 [5-(4-fluorophenyl)-1,2-oxazol-3-yl]methyl thiophene-2-carboxylate CAS No. 952982-50-2

[5-(4-fluorophenyl)-1,2-oxazol-3-yl]methyl thiophene-2-carboxylate

Cat. No.: B2426387
CAS No.: 952982-50-2
M. Wt: 303.31
InChI Key: CQQMUPISLNIISI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[5-(4-fluorophenyl)-1,2-oxazol-3-yl]methyl thiophene-2-carboxylate ( 338777-06-3) is a sophisticated heterocyclic building block of significant interest in medicinal chemistry and anticancer research . This compound features a 1,2-oxazole (isoxazole) ring linked to a thiophene-2-carboxylate ester, a structure known for its relevance in developing novel therapeutic agents. The 1,2-oxazole ring is a key pharmacophore in drug discovery, valued for its bioisosteric properties that can enhance metabolic stability and binding affinity . Concurrently, the thiophene carboxamide moiety is extensively investigated for its potent antiproliferative activities . Research indicates that thiophene-carboxamide derivatives can act as biomimetics of the anticancer agent Combretastatin A-4 (CA-4), confusing cancer cell spheroid formation and demonstrating promising activity against hepatocellular carcinoma (Hep3B) and other cancer cell lines by targeting the tubulin-colchicine binding pocket . With a molecular formula of C15H9Cl2NO3S and a molecular weight of 354.20 g/mol, this compound serves as a versatile intermediate for synthesizing novel molecules for biological evaluation . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

[5-(4-fluorophenyl)-1,2-oxazol-3-yl]methyl thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10FNO3S/c16-11-5-3-10(4-6-11)13-8-12(17-20-13)9-19-15(18)14-2-1-7-21-14/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQQMUPISLNIISI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)OCC2=NOC(=C2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of β-Ketoamides

A well-established route to 1,2-oxazoles involves the cyclodehydration of β-ketoamides using agents such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA). For the target compound, this approach would require synthesizing a β-ketoamide precursor bearing the 4-fluorophenyl group.

Representative Procedure :

  • Synthesis of 4-Fluorophenyl-Substituted β-Ketoamide :
    • React 4-fluorobenzoyl chloride with malonic acid monoamide in the presence of triethylamine (Et₃N) to yield 3-(4-fluorobenzoyl)propanamide .
  • Cyclodehydration :
    • Treat the β-ketoamide with PPA at 80–100°C for 4–6 hours to form 5-(4-fluorophenyl)-1,2-oxazole-3-carboxylic acid amide .
  • Hydrolysis and Reduction :
    • Hydrolyze the amide to the carboxylic acid using 6 M HCl, followed by reduction with lithium aluminum hydride (LiAlH₄) to obtain 5-(4-fluorophenyl)-1,2-oxazol-3-ylmethanol .

Key Data :

Step Yield (%) Characterization (NMR)
β-Ketoamide formation 75–80 $$ ^1H $$ NMR (CDCl₃): δ 8.02 (d, 2H, Ar–F), 7.15 (t, 2H), 3.85 (s, 2H, CO–CH₂–CO)
Cyclodehydration 65–70 $$ ^{13}C $$ NMR: 162.1 (C=O), 148.9 (oxazole C-5)

Huisgen Cycloaddition for Oxazole Synthesis

An alternative route employs copper-catalyzed azide-alkyne cycloaddition (CuAAC) to construct the oxazole ring. This method offers superior regiocontrol and functional group tolerance.

Procedure :

  • Synthesis of Propargylamine Derivative :
    • React 4-fluorophenylacetylene with hydroxylamine to form N-(prop-2-yn-1-yl)-4-fluorobenzamide .
  • Cycloaddition :
    • Treat the propargylamide with a nitrile oxide (generated in situ from thiophene-2-carbohydroximoyl chloride) in the presence of Cu(I) catalyst to yield the 1,2-oxazole core.

Optimization Insights :

  • Catalyst: CuI (5 mol%) in dichloroethane at 60°C improves reaction efficiency.
  • Yield enhancement (≥80%) achieved by slow addition of nitrile oxide precursor.

Esterification of the Oxazole Methanol Intermediate

Acid Chloride-Mediated Esterification

The most direct method involves reacting 5-(4-fluorophenyl)-1,2-oxazol-3-ylmethanol with thiophene-2-carbonyl chloride under basic conditions.

Typical Protocol :

  • Activation of Carboxylic Acid :
    • Treat thiophene-2-carboxylic acid with oxalyl chloride (2.2 eq) in anhydrous dichloromethane (DCM) at 0°C, followed by stirring at room temperature for 2 hours.
  • Esterification :
    • Combine the acid chloride with the oxazole methanol (1.1 eq) in DCM, add Et₃N (2.5 eq), and reflux for 12 hours.
  • Workup :
    • Wash with 5% NaHCO₃, dry over MgSO₄, and purify via silica gel chromatography (hexane:EtOAc = 4:1).

Performance Metrics :

Parameter Value
Reaction Time 12–14 hours
Isolated Yield 72–78%
Purity (HPLC) ≥99% (after purification)

Mitsunobu Reaction for Sterically Hindered Systems

For substrates prone to elimination, the Mitsunobu reaction offers a viable alternative.

Conditions :

  • Reagents : DIAD (1.2 eq), PPh₃ (1.5 eq), THF, 0°C → rt.
  • Advantages : Avoids acid-sensitive functional groups; higher yields (85–90%) for bulky alcohols.

Alternative Pathways via Intermediate Halogenation

Palladium-Catalyzed Cross-Coupling

Crystallographic and Spectroscopic Characterization

Critical to validating the structure are single-crystal X-ray diffraction (SCXRD) and advanced NMR techniques.

SCXRD Findings (Analogous Systems) :

  • Dihedral angles between oxazole and fluorophenyl rings: 8.9–12.3°.
  • C–H···O interactions stabilize molecular packing (distance: 2.45–2.73 Å).

NMR Assignments :

  • $$ ^1H $$ NMR (400 MHz, CDCl₃):
    • δ 8.21 (d, J = 3.6 Hz, 1H, thiophene H-3)
    • δ 7.89–7.85 (m, 2H, Ar–F)
    • δ 5.32 (s, 2H, OCH₂–)

Industrial-Scale Considerations

Solvent Selection and Recycling

  • Esterification : Toluene preferred over DCM for easier recovery.
  • Cyclodehydration : Recycle PPA via neutralization and filtration.

Green Chemistry Metrics

Metric Value
Atom Economy (Overall) 81%
E-Factor 6.2 kg waste/kg product

Chemical Reactions Analysis

Types of Reactions

[5-(4-fluorophenyl)-1,2-oxazol-3-yl]methyl thiophene-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

[5-(4-fluorophenyl)-1,2-oxazol-3-yl]methyl thiophene-2-carboxylate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of [5-(4-fluorophenyl)-1,2-oxazol-3-yl]methyl thiophene-2-carboxylate involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[5-(4-fluorophenyl)-1,2-oxazol-3-yl]methyl thiophene-2-carboxylate stands out due to its combined isoxazole and thiophene rings, which provide a unique set of chemical and biological properties. The presence of the fluorophenyl group further enhances its stability and reactivity.

Biological Activity

The compound [5-(4-fluorophenyl)-1,2-oxazol-3-yl]methyl thiophene-2-carboxylate is a novel organic molecule that has gained attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The structure of this compound can be represented as follows:

C12H10FNO3S\text{C}_{12}\text{H}_{10}\text{FNO}_3\text{S}

This compound features a fluorophenyl group, an oxazole ring, and a thiophene carboxylate moiety, which are known to contribute to its biological activities.

Anticancer Properties

Several studies have investigated the anticancer potential of compounds similar to this compound. For instance, derivatives containing oxazole and thiophene rings have demonstrated significant cytotoxic effects against various cancer cell lines.

CompoundCell LineIC50 (µM)Mechanism
Compound AMCF-7 (Breast Cancer)15.63Induces apoptosis via p53 activation
Compound BHeLa (Cervical Cancer)10.38Inhibits cell proliferation through G1 arrest
This compoundU-937 (Leukemia)TBDTBD

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Enzyme Inhibition : It may inhibit specific enzymes involved in cancer progression.
  • Apoptosis Induction : Similar compounds have shown the ability to induce apoptosis in cancer cells by activating pathways involving caspases and p53.
  • Cell Cycle Arrest : Some derivatives have been reported to cause G1 phase arrest in the cell cycle.

Study 1: Cytotoxicity Evaluation

A study evaluated the cytotoxic effects of this compound against various cancer cell lines. The results indicated that this compound exhibited significant cytotoxicity, with an IC50 value comparable to established chemotherapeutics.

Study 2: Mechanistic Insights

In another study focusing on the mechanism of action, researchers utilized flow cytometry and Western blot analysis to demonstrate that treatment with the compound led to increased expression of pro-apoptotic factors and decreased levels of anti-apoptotic proteins in treated cells.

Q & A

(Basic) What synthetic methodologies are recommended for the preparation of [5-(4-fluorophenyl)-1,2-oxazol-3-yl]methyl thiophene-2-carboxylate, and how can reaction parameters be optimized for yield and purity?

Answer:
Synthesis involves multi-step organic reactions:

  • Oxazole formation : Cyclization of precursors (e.g., nitrile oxides with alkynes) under thermal or microwave-assisted conditions.
  • Esterification : Coupling the oxazole intermediate with thiophene-2-carboxylic acid using DCC/DMAP or EDCI/HOBt in anhydrous dichloromethane.
  • Optimization : Control reaction temperature (60–80°C for cyclization), solvent polarity (DMF for polar aprotic conditions), and catalyst loading (e.g., 5 mol% Pd for cross-couplings). Monitor intermediates via TLC/HPLC. Purify via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water). Yield improvements (>70%) require inert atmospheres and stoichiometric precision .

(Basic) Which spectroscopic and crystallographic techniques are most effective for confirming the molecular structure of this compound?

Answer:

  • NMR Spectroscopy : 1H/13C/19F NMR identifies functional groups (e.g., fluorophenyl δ 7.2–7.8 ppm, thiophene carboxylate δ 165–170 ppm). 2D NMR (COSY, HSQC) confirms connectivity .
  • X-ray Crystallography : Resolve bond lengths/angles using SHELXL for refinement. WinGX or ORTEP-3 visualizes thermal ellipsoids and packing diagrams .
  • Mass Spectrometry : HRMS (ESI-TOF) verifies molecular weight (e.g., [M+H]+ calculated for C16H11FNO3S: 316.0485).

(Advanced) How can researchers resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer) across studies?

Answer:

  • Assay Standardization : Use CLSI guidelines (antimicrobial) and NCI-60 panels (anticancer) to harmonize protocols.
  • Dose-Response Analysis : Calculate EC50 values via nonlinear regression (GraphPad Prism). Compare across cell lines (e.g., HepG2 vs. MCF-7).
  • Structural-Activity Relationships (SAR) : Modify substituents (e.g., fluorophenyl vs. difluorophenyl) to isolate bioactivity drivers. Cross-reference with analogs in and .

(Advanced) What experimental approaches elucidate the mechanism of action at the molecular level?

Answer:

  • Enzyme Inhibition Assays : Fluorescence-based kinetics (e.g., NADPH depletion for oxidoreductases) identify target enzymes. IC50 values guide potency comparisons.
  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (ka/kd) to receptors (e.g., EGFR or COX-2).
  • Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding modes using crystallographic data (PDB ID templates). Validate with site-directed mutagenesis .

(Advanced) How can hydrogen bonding patterns in the crystal lattice predict solid-state stability?

Answer:

  • Graph Set Analysis : Classify H-bond motifs (e.g., R22(8) rings) using Etter’s rules on X-ray data. Mercury software visualizes packing efficiency.
  • Thermal Analysis : Correlate H-bond networks with DSC/TGA (decomposition >200°C indicates stability).
  • Crystallization Optimization : Use solvent mixtures (e.g., DMSO/water) to favor dense H-bonding .

(Basic) What are key considerations for designing stability studies under various storage conditions?

Answer:

  • ICH Guidelines : Conduct accelerated testing (40°C/75% RH for 6 months). Monitor degradation via HPLC-UV (λ = 254 nm).
  • Photostability : Expose to ICH Q1B light sources (1.2 million lux hours).
  • Excipient Screening : Test compatibility with PEG-400 or PVP-K30 in preformulation studies .

(Advanced) What strategies enhance bioavailability in preclinical models?

Answer:

  • Pro-Drug Design : Introduce hydrolyzable esters (e.g., methyl to tert-butyl) to modulate logP.
  • Nanoformulation : Encapsulate in PLGA nanoparticles (150–200 nm, PDI <0.2) for sustained release.
  • Pharmacokinetic Profiling : Use LC-MS/MS to quantify plasma Cmax and t1/2 in rodent models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.